molecular formula C4H3NS B1295045 Propargyl isothiocyanate CAS No. 24309-48-6

Propargyl isothiocyanate

Cat. No. B1295045
CAS RN: 24309-48-6
M. Wt: 97.14 g/mol
InChI Key: XCXOHPXTLZMKQJ-UHFFFAOYSA-N
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Description

Propargyl isothiocyanate (PITC) is a versatile and powerful chemical reagent used in organic synthesis and biochemistry. It is a colorless liquid with an intense odor, and is an alkylating agent that is highly reactive. PITC is used for various types of organic synthesis and as a reagent in biochemistry. It has also been used in the synthesis of many biologically active compounds and in the preparation of a variety of other products.

Scientific Research Applications

Synthetic Intermediates and Building Blocks

Propargyl isothiocyanate is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Antimicrobial Activity

Isothiocyanates, including propargyl isothiocyanate, have been investigated for their antimicrobial activity against human infections . They have shown effectiveness against the most important human pathogens, including bacteria with resistant phenotypes .

Chemo-preventive Compounds

Propargyl isothiocyanate has been highlighted for its applications as chemo-preventive compounds . It has shown potential in preventing various types of cancer .

Targeted Drug Delivery Strategies for Cancer

In addition to its chemo-preventive properties, propargyl isothiocyanate has been studied for its potential in targeted drug delivery strategies for cancer . This includes the development of efficient delivery systems for the compound .

Anticancer Potential

Propargyl isothiocyanate has shown anticancer potential in different types of cancer . This includes its use as a therapeutic agent in cancer treatment .

Extraction from Natural Sources

Propargyl isothiocyanate can be extracted from natural sources such as wasabi (Wasabia japonica Matsum) using supercritical extraction . This method has been optimized for the extraction of the compound .

Future Directions

: Guerrero-Alonso, A., Antunez-Mojica, M., & Medina-Franco, J. L. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(9), e2100172. DOI: 10.1002/minf.202100172 : Santra, M., et al. (2021). Fluorescein Based Fluorescence Sensors for the Selective Sensing of Palladium Ions. Journal of Fluorescence, 31, 1257–1265. DOI: 10.1007/s10895-021-02770-9 : Kala, C., Ali, S., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 1(1), 1–6. DOI: 10.5958/0976-4836.2018.00001.0

Mechanism of Action

Target of Action

Propargyl isothiocyanate, also known as 3-isothiocyanatoprop-1-yne, is a compound that has been studied for its potential applications in synthetic chemistry Isothiocyanates (itcs), a class of compounds to which propargyl isothiocyanate belongs, are known to interact with various intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

It is known that propargyl derivatives can undergo a variety of successive reactions, with the most prominent being thiazole ring formation after nucleophilic attack at the isothiocyanate carbon . This suggests that propargyl isothiocyanate may interact with its targets through a similar mechanism.

Biochemical Pathways

Isothiocyanates, including propargyl isothiocyanate, are known to affect multiple biochemical pathways. They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, indicating their ability to interact with and modulate various biochemical pathways .

Pharmacokinetics

It is known that isothiocyanates can be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates are known to exert anticancer activity via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Action Environment

The action, efficacy, and stability of propargyl isothiocyanate can be influenced by various environmental factors. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid can raise environmental and safety concerns, particularly when using these reagents for large-scale applications .

properties

IUPAC Name

3-isothiocyanatoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXOHPXTLZMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179045
Record name Thiocyanic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl isothiocyanate

CAS RN

24309-48-6, 54122-88-2
Record name Thiocyanic acid, 2-propynyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isothiocyanatoprop-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 24309-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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